Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-
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Overview
Description
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl- is a derivative of benzoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
The synthesis of Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl- typically involves a two-step process. The first step is the quaternization of the nitrogen atom in the benzoquinoline structure, followed by a cycloaddition reaction. This method is straightforward and efficient, allowing for the preparation of the compound under mild conditions . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl- involves its interaction with molecular targets such as ATP synthase and topoisomerase II. These interactions disrupt essential cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl- can be compared to other benzoquinoline derivatives, such as:
Benzo[f]quinolinium salts: These compounds share similar antimicrobial properties but may differ in their specific activities and toxicity profiles.
Pyrrolobenzo[f]quinolinium cycloadducts: These derivatives are synthesized via a cycloaddition reaction and have shown varying degrees of biological activity.
The uniqueness of Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl- lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
CAS No. |
59151-20-1 |
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Molecular Formula |
C22H20NO+ |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,4-dimethylbenzo[f]quinolin-4-ium |
InChI |
InChI=1S/C22H20NO/c1-15-14-21(17-8-11-18(24-3)12-9-17)23(2)20-13-10-16-6-4-5-7-19(16)22(15)20/h4-14H,1-3H3/q+1 |
InChI Key |
KOMGLRXSUQHKNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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